

Physicochemical Properties of 4-tert-Butylphenylboronic Acid

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Compound of Interest

Compound Name: 4-Butylphenylboronic acid

Cat. No.: B114703

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4-tert-Butylphenylboronic acid is a versatile organic compound widely used as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals.[1] Its distinctive tert-butyl group often enhances stability and solubility in organic solvents.[1]

Data Presentation: Melting Point and Solubility

The following tables summarize the quantitative data for the melting point and solubility of 4-tert-Butylphenylboronic acid.

Property	Value	Source(s)
Melting Point	191-196 °C	[1][2][3]
Melting Point	184 °C	[4]
Appearance	White to light yellow solid/powder	[1][2]

Solvent	Solubility	Source(s)
Methanol	Soluble	[2] [4] [5]
DMSO	25 mg/mL (with ultrasonic and warming to 60°C)	[6]
Polar Organic Solvents	Generally soluble	[7]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for obtaining accurate and reproducible results. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically causes a depression and broadening of the melting range.[\[8\]](#)

Method 1: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

This is the most common method for determining the melting point of an organic solid.

Procedure:

- Sample Preparation: Finely powder a small amount of the 4-tert-Butylphenylboronic acid.[\[8\]](#)
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the closed end of the tube on a hard surface.[\[9\]](#)[\[10\]](#)
- Apparatus Setup:
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse the setup in an oil bath within the Thiele tube.[\[8\]](#)[\[9\]](#)

- Melting Point Apparatus (e.g., Mel-Temp): Insert the capillary tube into the designated slot in the heating block.
- Heating: Heat the apparatus. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.^[8]
- Observation and Recording: Record two temperatures:
 - The temperature at which the first drop of liquid appears.^[10]
 - The temperature at which the entire sample has completely liquefied.^[10]
- Reporting: The recorded range between these two temperatures is the melting point range of the sample.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative and quantitative methods can be employed for its determination.

Method 1: Qualitative Solubility Test

This method provides a general assessment of solubility in various solvents.

Procedure:

- Preparation: Place a small, pre-weighed amount of 4-tert-Butylphenylboronic acid (e.g., 25 mg) into a small test tube.^{[11][12]}
- Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions.^[11]
- Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.^[11]
- Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
- Classification:
 - Soluble: The entire solid dissolves, forming a clear solution.

- Partially Soluble: Some of the solid dissolves, but a portion remains undissolved.
- Insoluble: The solid does not appear to dissolve in the solvent.[12]

Method 2: Quantitative Solubility Measurement (e.g., Shake-Flask Method)

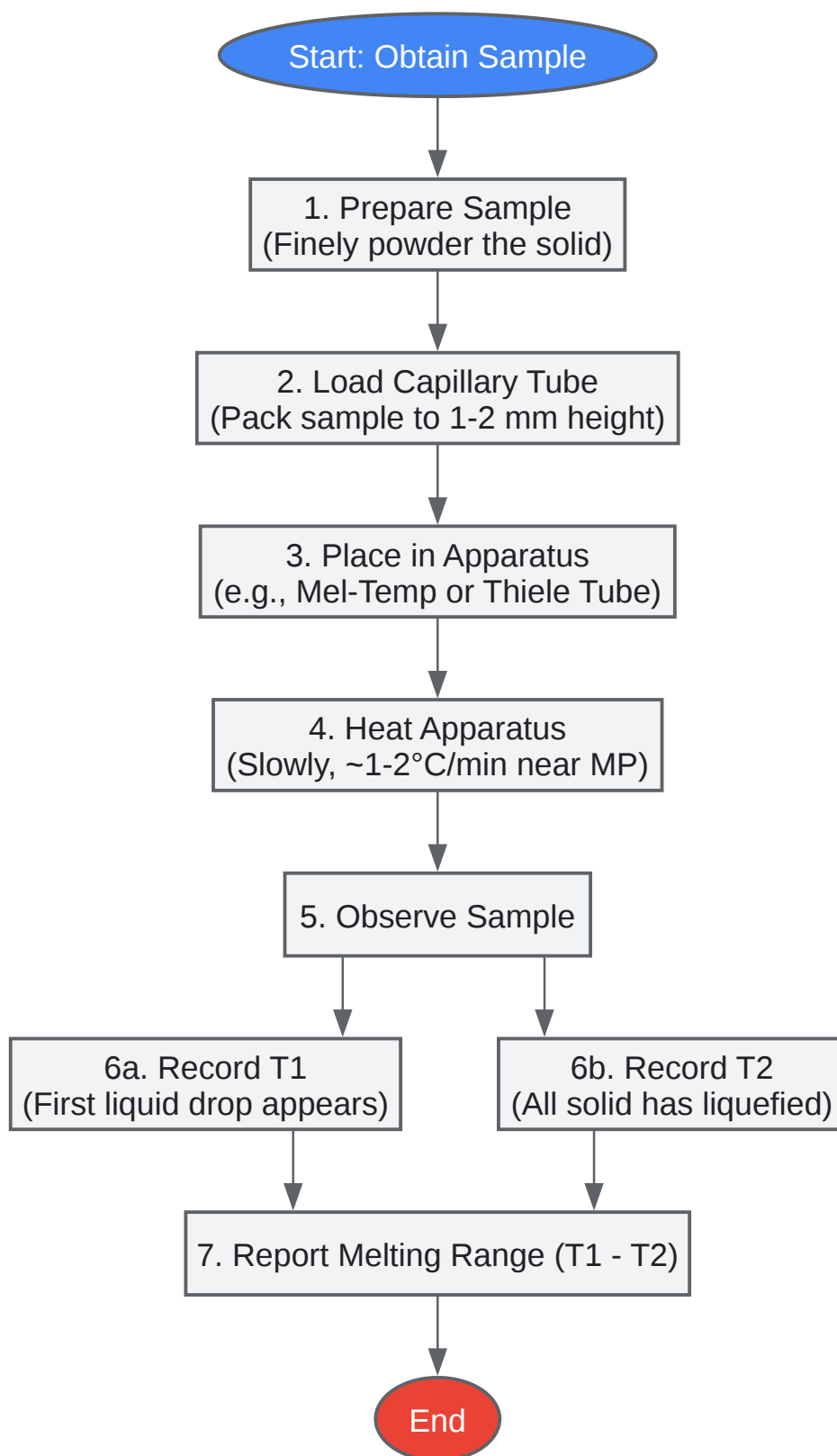
This is a thermodynamic method used to determine the equilibrium solubility and is considered the gold standard.[13]

Procedure:

- Preparation: Add an excess amount of 4-tert-Butylphenylboronic acid to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[13]
- Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid phase, often by filtration or centrifugation.
- Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
- Reporting: The determined concentration is reported as the equilibrium solubility at the specified temperature.

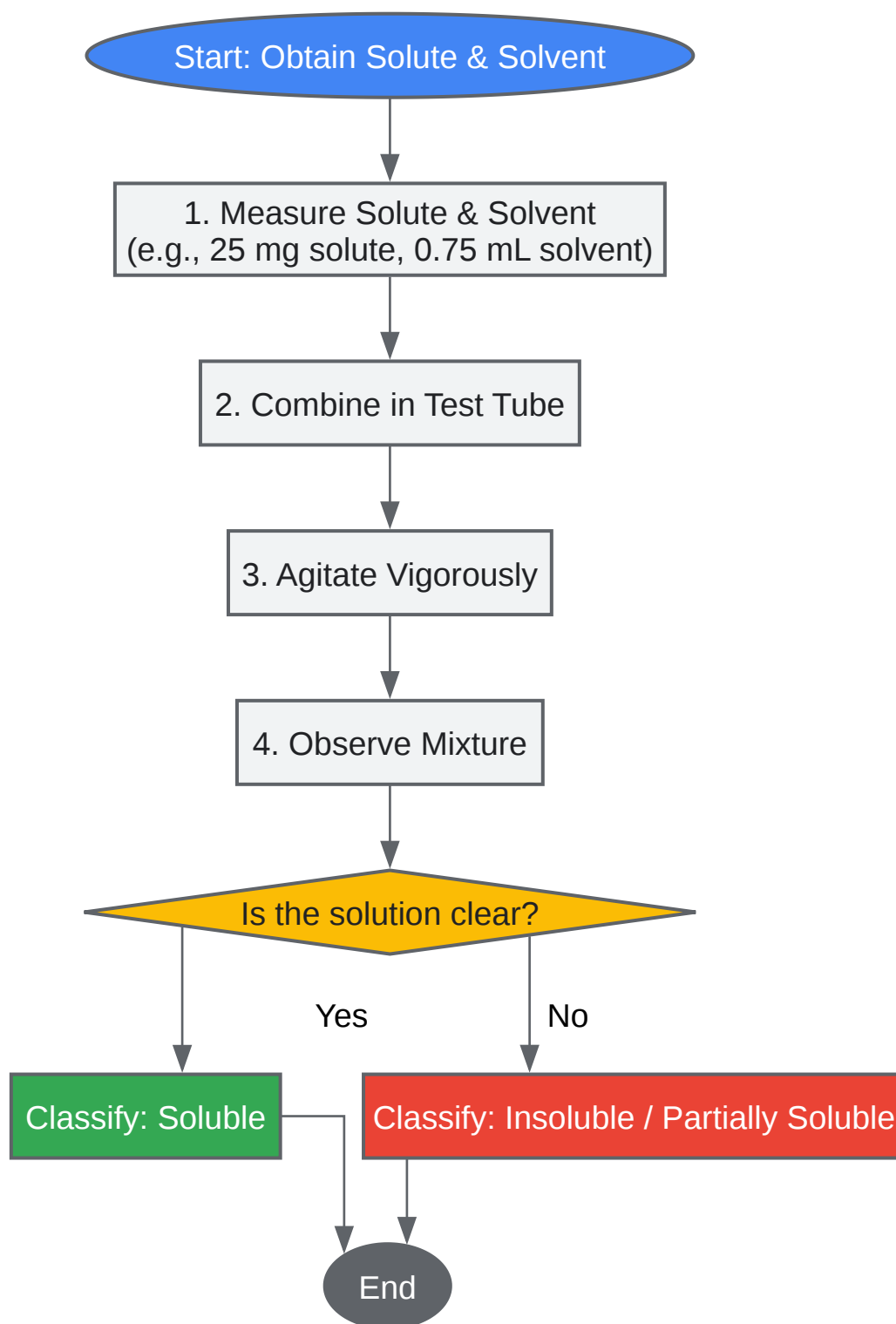
Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Melting Point Determination via the Capillary Method.



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Caption: Workflow for Qualitative Solubility Determination.

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